Sodium selenite pentahydrate

Description

Properties

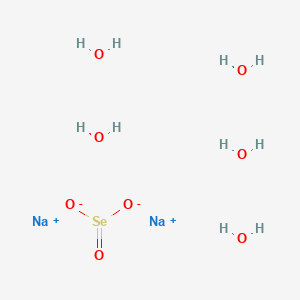

IUPAC Name |

disodium;selenite;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Se.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUANAMBRHOLYTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Se](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-18-8 (Parent) | |

| Record name | Sodium selenite pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90181473 | |

| Record name | Sodium selenite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26970-82-1 | |

| Record name | Sodium selenite pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium selenite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium;selenite;pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENITE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WV4L961ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Crystallographic Guide to Sodium Selenite Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of sodium selenite (B80905) pentahydrate (Na₂SeO₃·5H₂O), a compound of interest in various scientific domains. This document summarizes key crystallographic data, outlines detailed experimental protocols for its study, and presents a logical workflow for its structural determination. Two polymorphic forms, an orthorhombic (α) and a monoclinic (β) phase, are discussed, offering a comprehensive overview for crystallographic investigations.

Crystallographic Data at a Glance

The crystallographic parameters for the two known polymorphs of sodium selenite pentahydrate are summarized below for comparative analysis.

Table 1: Crystal Data and Structure Refinement for α-Na₂SeO₃·5H₂O

| Parameter | Value |

| Empirical Formula | H₁₀Na₂O₈Se |

| Formula Weight | 263.02 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Unit Cell Dimensions | |

| a | 6.5865 (2) Å |

| b | 17.2263 (6) Å |

| c | 14.7778 (6) Å |

| Volume | 1676.70 (10) ų |

| Z | 8 |

| Density (calculated) | 2.084 Mg/m³ |

| Absorption Coefficient | 4.58 mm⁻¹ |

| F(000) | 1040 |

| Crystal Size | 0.35 x 0.21 x 0.14 mm |

| Theta range for data collection | 2.4 to 30.0° |

| Final R indices [I>2sigma(I)] | R1 = 0.015, wR2 = 0.039 |

| Goodness-of-fit on F² | Not specified |

Table 2: Crystal Data for β-Na₂SeO₃·5H₂O

| Parameter | Value |

| Empirical Formula | H₁₀Na₂O₈Se |

| Formula Weight | 263.02 |

| Temperature | Room Temperature |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 15.01473 (16) Å |

| b | 7.03125 (7) Å |

| c | 8.13336 (10) Å |

| β | 98.4458 (10)° |

| Volume | 849.345 (16) ų |

| Z | 4 |

| Density (calculated) | Not specified |

Structural Insights

The crystal structure of the orthorhombic α-form of this compound reveals a complex three-dimensional network.[1] In this structure, there are two distinct sodium ion coordination environments. One Na⁺ cation exhibits a distorted trigonal bipyramidal coordination, formed by three water molecules in the equatorial plane and two oxygen atoms from selenite groups in the axial positions.[2][3][4] The other Na⁺ cation is octahedrally coordinated by six water molecules.[2][3][4] The selenite ions (SeO₃²⁻) adopt a trigonal pyramidal geometry, with Se-O bond lengths ranging from 1.6856 (7) to 1.7202 (10) Å and O-Se-O bond angles between 101.98 (3) and 103.11 (5)°.[2][3][4] The crystal packing is further stabilized by an extensive network of hydrogen bonds involving all water molecules and selenite oxygen atoms.[2][3][4]

The monoclinic β-form presents a layered structure, distinguishing it from the channel-forming α-phase.[1] This polymorph is reported to be less stable, readily transforming to the anhydrous form upon gentle heating.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from material synthesis to data analysis.

Synthesis of this compound

Sodium selenite is typically prepared by the reaction of selenium dioxide with sodium hydroxide.[5] The pentahydrate form is crystallized from an aqueous solution of sodium selenite.[6]

-

Reaction: SeO₂ + 2NaOH → Na₂SeO₃ + H₂O[5]

-

Crystallization: The resulting solution is concentrated by evaporation to induce crystallization of the pentahydrate form. The crystals can be harvested by filtration.

Single-Crystal X-ray Diffraction (α-form)

-

Crystal Selection: A suitable single crystal of α-Na₂SeO₃·5H₂O is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to 100 K to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[2] A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined and refined.[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.[2] All hydrogen atoms can typically be located in a difference Fourier map and refined.[2]

Powder X-ray Diffraction (β-form)

-

Sample Preparation: A polycrystalline sample of β-Na₂SeO₃·5H₂O is gently ground to a fine powder.[1] Care must be taken to avoid dehydration of the sample.[1]

-

Data Collection: The powder sample is placed in a sample holder and analyzed using a powder diffractometer. The diffraction pattern is recorded over a specific 2θ range.

-

Structure Determination: The crystal structure of the β-form was determined from the laboratory powder diffraction data.[1] This involves indexing the diffraction pattern to determine the unit cell, followed by structure solution and Rietveld refinement.

Crystallographic Workflow

The logical progression from a chemical compound to a fully characterized crystal structure is a systematic process. The following diagram illustrates the typical workflow for a crystallographic study of a compound like this compound.

References

- 1. A new polymorphic form of Na2SeO3·5H2O: structure determination from X-ray laboratory powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Sodium selenite pentahydrate, Na2SeO3·5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium selenite penta-hydrate, Na2SeO3·5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium selenite - Wikipedia [en.wikipedia.org]

- 6. SODIUM SELENITE - Ataman Kimya [atamanchemicals.com]

Sodium Selenite Pentahydrate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenite (B80905) pentahydrate, an inorganic form of the essential trace element selenium, has garnered significant attention in the scientific community for its multifaceted roles in biological systems. While selenium is a crucial component of antioxidant enzymes like glutathione (B108866) peroxidases and thioredoxin reductases, sodium selenite at pharmacological doses exhibits potent pro-oxidant activities, making it a compound of interest for therapeutic applications, particularly in oncology.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of sodium selenite pentahydrate, with a focus on its application in cancer research. It summarizes key quantitative data, details experimental protocols for studying its effects, and visualizes the intricate signaling pathways it modulates.

Core Mechanism of Action: A Double-Edged Sword

The biological effects of sodium selenite are heavily dependent on its concentration. At nutritional levels, it is readily incorporated into selenoproteins, which play a vital role in maintaining cellular redox homeostasis and protecting against oxidative stress.[1] However, at higher, supranutritional doses, sodium selenite acts as a pro-oxidant, catalyzing the oxidation of thiols, such as glutathione (GSH), leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals.[1][3][4] This selective generation of oxidative stress in cancer cells, which often have a higher metabolic rate and are more vulnerable to oxidative damage, forms the basis of its anticancer properties.[2]

The interaction with thiols is a critical step in the mechanism of action. Selenite reacts with glutathione to form selenodiglutathione (B1680944) (GS-Se-SG), which is further reduced to hydrogen selenide (B1212193) (H₂Se).[5] Hydrogen selenide can then react with oxygen to produce superoxide radicals, initiating a cascade of oxidative events that can lead to cellular damage and apoptosis.[1][5]

Quantitative Data: Cytotoxicity Across Cancer Cell Lines

The cytotoxic effects of sodium selenite have been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values are dependent on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| SW982 | Synovial Sarcoma | 26.8 ± 1.0 | 24 | [6] |

| SW982 | Synovial Sarcoma | 13.4 ± 0.4 | 48 | [6] |

| SW982 | Synovial Sarcoma | 9.3 ± 0.4 | 72 | [6] |

| BT-549 | Triple-Negative Breast Cancer | 29.54 ± 107.57 | 48 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50.04 ± 334.69 | 48 | [1] |

| HLE (Hepatocellular Carcinoma) | Liver Cancer | 2.7 - 11.3 (range) | Not Specified | [7] |

| HLF (Hepatocellular Carcinoma) | Liver Cancer | 2.7 - 11.3 (range) | Not Specified | [7] |

| TFK-1 (Cholangiocarcinoma) | Liver Cancer | 2.7 - 11.3 (range) | Not Specified | [7] |

| HuH-28 (Cholangiocarcinoma) | Liver Cancer | 2.7 - 11.3 (range) | Not Specified | [7] |

| T24 | Human Bladder Carcinoma | 3.5 | 24 | [8][9] |

| A375 | Human Malignant Melanoma | 4.7 | 24 | [8][9] |

| HepG2 | Human Hepatoma | > 15 | 24 | [9] |

| HeLa | Cervical Cancer | 14.81, 6.23, 5.70 | 6, 12, 24 | [10] |

| SiHa | Cervical Cancer | 17.50, 13.23 | 12, 24 | [10] |

| PLHC-1 | Fish Hepatoma | 237 | 24 | [11] |

Key Signaling Pathways Modulated by Sodium Selenite

Sodium selenite exerts its biological effects by modulating several critical signaling pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.

Mitochondrial-Dependent Apoptosis

A primary mechanism of sodium selenite-induced cell death is through the generation of superoxide in the mitochondria, which triggers the intrinsic apoptotic pathway.[7][12]

Caption: Mitochondrial-dependent apoptosis induced by sodium selenite.

This process involves:

-

ROS Generation: Interaction with thiols leads to the production of ROS.[1]

-

Mitochondrial Damage: ROS accumulation damages the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential.[7][12]

-

Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytosol.[7]

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[7][12]

Inhibition of the AKT/mTOR Pathway

Sodium selenite has been shown to inhibit the prosurvival AKT/mTOR signaling pathway, contributing to its anticancer effects.[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of Sodium Selenite in Mice: Toxicological and Tumor Regression Studies after Striatum Implantation of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of reactive oxygen species from the reaction of selenium compounds with thiols and mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium selenite induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Methylselenocysteine and Sodium Selenite Treatment on microRNA Expression in Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxic activity of selenosulfate versus selenite in tumor cells depends on cell line and presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB DNA binding and nitric oxide induction in human T cells and lung adenocarcinoma cells by selenite treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Sodium Selenite Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenite (B80905), the pentahydrate form of the inorganic selenium compound, is a subject of extensive research due to its dual nature. As an essential trace element, it is crucial for various physiological processes. Conversely, at higher concentrations, it exhibits significant cytotoxicity, particularly against cancer cells, making it a compound of interest in drug development. This technical guide provides a comprehensive overview of the in vitro toxicological profile of sodium selenite pentahydrate, focusing on its cytotoxic, genotoxic, and pro-apoptotic effects. The information is presented to facilitate further research and development in the fields of toxicology and oncology.

Cytotoxicity of this compound

This compound has demonstrated dose- and time-dependent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this cytotoxicity. The tables below summarize the IC50 values of sodium selenite in various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Sodium Selenite in Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 72 | 5.6 | [1] |

| Pan02 | Pancreatic Cancer | 72 | 4.6 | [1] |

| KHM-5M | Thyroid Cancer | 24 | - | [2] |

| BCPAP | Thyroid Cancer | 24 | - | [2] |

| HeLa | Cervical Cancer | 6 | 14.81 | [3] |

| HeLa | Cervical Cancer | 12 | 6.23 | [3] |

| HeLa | Cervical Cancer | 24 | 5.70 | [3] |

| SiHa | Cervical Cancer | 12 | 17.50 | [3] |

| SiHa | Cervical Cancer | 24 | 13.23 | [3] |

| SW982 | Synovial Sarcoma | 24 | ~10 | [4] |

Table 2: IC50 Values of Sodium Selenite in Other In Vitro Models

| Cell Line/Organism | Model Type | Exposure Time (h) | IC50 (µM) | Reference |

| PLHC-1 | Fish Hepatoma | 24 | 237 | [5][6] |

Genotoxicity Profile

The genotoxicity of sodium selenite is complex, exhibiting both genotoxic and antigenotoxic properties depending on the dose and the experimental system. At high concentrations, sodium selenite can induce DNA damage, while at lower, non-toxic concentrations, it has been shown to protect against the genotoxic effects of other agents.

Table 3: Genotoxic and Antigenotoxic Effects of Sodium Selenite

| Assay | Cell Line | Concentration | Effect | Reference |

| Chromosome Aberration | Human Lymphocytes | ≥ 1 µg/ml | Cytotoxic | [7] |

| Chromosome Aberration | Human Lymphocytes | 0.75 µg/ml | Borderline increase in aberrations | [7] |

| Sister Chromatid Exchange | Human Lymphocytes | Dose-dependent | Induction of SCEs | [7] |

| Micronucleus Assay | Human Lymphocytes | - | Antigenotoxic against potassium dichromate | [6][8] |

| Micronucleus Assay | TK6 Lymphoblastoid Cells | - | Genotoxic | [6][8] |

Induction of Apoptosis and Oxidative Stress

A primary mechanism of sodium selenite's cytotoxicity is the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.

Key Observations:

-

ROS Generation: Sodium selenite treatment leads to a transient increase in intracellular ROS levels.[9] This oxidative stress is a key trigger for apoptosis.

-

Mitochondrial Dysfunction: The accumulation of ROS can cause mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol.[5][7][10]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[5][7][9][10]

-

Bax/Bcl-2 Regulation: Sodium selenite has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic pathway.[2]

Signaling Pathways Modulated by Sodium Selenite

Sodium selenite exerts its toxicological effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. Sodium selenite has been shown to inhibit this pathway in cancer cells.

Caption: Sodium selenite induces ROS, which inhibits the AKT/mTOR pathway, leading to decreased cell survival and increased apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in many cancers, promoting their survival. Sodium selenite has been demonstrated to inhibit this pathway.

Caption: Sodium selenite-induced ROS inhibits IKK, preventing IκBα degradation and subsequent NF-κB nuclear translocation, thereby promoting apoptosis.

Mitochondrial-Dependent Apoptosis Pathway

Sodium selenite is a potent inducer of the intrinsic, or mitochondrial-dependent, pathway of apoptosis. This is a central mechanism of its anticancer activity.

Caption: Sodium selenite induces mitochondrial-dependent apoptosis through ROS generation, regulation of Bax/Bcl-2, and caspase activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro toxicological studies. Below are generalized protocols for key assays used to evaluate the effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of sodium selenite. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Cells treated with sodium selenite

-

Microscope slides

-

Normal melting point agarose (B213101)

-

Low melting point agarose

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest cells after treatment with sodium selenite.

-

Mix a small number of cells with low melting point agarose and layer onto a pre-coated microscope slide.

-

Immerse the slides in cold lysis buffer for at least 1 hour to lyse the cells and unfold the DNA.[12]

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[12]

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[12]

-

Gently remove the slides and neutralize them with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with sodium selenite

-

Flow cytometry tubes

-

Annexin V-FITC binding buffer

-

Annexin V-FITC

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment with sodium selenite.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.[13]

-

Analyze the stained cells by flow cytometry within one hour.[13]

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The in vitro toxicological profile of this compound is characterized by its potent dose-dependent cytotoxicity against a variety of cancer cell lines. Its primary mechanisms of action involve the induction of oxidative stress and the subsequent activation of the mitochondrial-dependent apoptotic pathway. Furthermore, sodium selenite modulates key signaling pathways such as AKT/mTOR and NF-κB, which are critical for cancer cell survival and proliferation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this intriguing compound. Further research is warranted to fully elucidate its complex biological activities and to explore its potential in combination therapies for cancer treatment.

References

- 1. Sodium selenite-induced apoptosis in murine B-lymphoma cells is associated with inhibition of protein kinase C-delta, nuclear factor kappaB, and inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium selenite induces apoptosis in colon cancer cells via Bax-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selenite-induced autophagy antagonizes apoptosis in colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium selenite (Na2SeO3) induces apoptosis through the mitochondrial pathway in CNE-2 nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium selenite inhibits proliferation of lung cancer cells by inhibiting NF-κB nuclear translocation and down-regulating PDK1 expression which is a key enzyme in energy metabolism expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium selenite induces apoptosis via ROS-mediated NF-κB signaling and activation of the Bax-caspase-9-caspase-3 axis in 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

Understanding the Bioavailability of Sodium Selenite Pentahydrate in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of sodium selenite (B80905) pentahydrate in in vitro cell culture systems. It delves into the cellular uptake, metabolic fate, and cytotoxic effects of this inorganic selenium compound, offering valuable insights for researchers in various fields, including toxicology, cancer biology, and nutrition. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex cellular pathways to facilitate a deeper understanding of sodium selenite's biological activity at the cellular level.

Cellular Uptake and Metabolism

Sodium selenite is an inorganic form of the essential trace element selenium.[1] Its journey into the cell and subsequent metabolic conversion are critical determinants of its biological effects. Once introduced into a cell culture medium, sodium selenite is absorbed by cells and undergoes a series of reduction reactions.[1]

The initial step in its metabolism involves a non-enzymatic reaction with glutathione (B108866) (GSH), forming selenodiglutathione (B1680944) (GS-Se-SG).[2] This intermediate is then further metabolized to hydrogen selenide (B1212193) (H₂Se) via the action of enzymes such as glutathione reductase and thioredoxin reductase. Hydrogen selenide is a key reactive intermediate that can be incorporated into selenoproteins, the functional form of selenium in the body, or it can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[1]

The uptake of selenite can be influenced by the extracellular environment. For instance, the presence of extracellular thiols, such as cysteine, can facilitate the reduction of selenite, thereby enhancing its uptake and cytotoxicity in cancer cells.[3]

Cytotoxicity and Biological Effects

The biological effects of sodium selenite are highly dose-dependent. At low concentrations, it serves as an essential micronutrient, primarily through its incorporation into antioxidant selenoproteins like glutathione peroxidases.[1] However, at higher concentrations, it exhibits pro-oxidant and cytotoxic properties, which are of significant interest in cancer research.[1][4]

Quantitative Cytotoxicity Data

The cytotoxic effects of sodium selenite have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify cytotoxicity. The following table summarizes reported IC₅₀ values and other relevant cytotoxicity data.

| Cell Line | Assay | Exposure Time | IC₅₀ / Effective Concentration | Reference |

| PLHC-1 (Fish Hepatoma) | Not specified | 24 hours | 237 µM | [4] |

| LNCaP (Human Prostate Cancer) | MTT Assay | Not specified | Significant cell killing at 1 µM | [5] |

| HCT-116 (Human Colon Cancer) | Not specified | Not specified | Dose-dependent inhibition of growth and proliferation | [6] |

| Thyroid Cancer Cells | Not specified | 24 hours | Dose-dependent decrease in cell viability | [7] |

| MC3T3-E1 (Mouse Pre-osteoblast) | Not specified | 24 hours | No significant cytotoxicity up to 3.2 µM | [8] |

Experimental Protocols

To assess the bioavailability and biological effects of sodium selenite pentahydrate in cell culture, a variety of well-established experimental protocols are employed.

Cell Viability and Cytotoxicity Assays

A fundamental step in evaluating the effect of any compound on cells is to determine its impact on cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of sodium selenite concentrations for a specific duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assays

Sodium selenite is known to induce apoptosis, or programmed cell death, in various cancer cell lines.[4][7] Flow cytometry is a powerful technique to quantify apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cells with sodium selenite as described for the cytotoxicity assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Signaling Pathways Modulated by Sodium Selenite

Sodium selenite exerts its biological effects by modulating various intracellular signaling pathways.

Pro-oxidant Effects and Apoptosis Induction

At cytotoxic concentrations, sodium selenite's pro-oxidant activity leads to the generation of ROS, which can damage cellular components like DNA and mitochondria, ultimately triggering apoptosis.[4] This process often involves the activation of caspases, a family of proteases that execute programmed cell death.[4][6]

Inhibition of the AKT/mTOR Pathway

In thyroid cancer cells, sodium selenite has been shown to inhibit the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[7] This inhibition is mediated by the increased production of intracellular ROS.

Activation of the WNT/ß-Catenin Pathway

In contrast to its inhibitory effects in cancer cells, sodium selenite can promote osteoblast differentiation by activating the WNT/ß-catenin signaling pathway.[8] This highlights the cell-type-specific effects of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxicity of sodium selenite in a cell culture experiment.

Conclusion

The bioavailability of this compound in cell culture is a multifaceted process involving cellular uptake, metabolic conversion, and the modulation of various signaling pathways. Its dose-dependent effects, ranging from an essential nutrient to a potent cytotoxic agent, make it a compound of significant interest in diverse research areas. A thorough understanding of its mechanisms of action, supported by robust experimental protocols and clear data visualization, is crucial for accurately interpreting in vitro findings and translating them into meaningful biological insights. This guide provides a foundational framework for researchers working with sodium selenite, enabling more informed experimental design and data interpretation.

References

- 1. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 2. Effect of Sodium Selenite on the Metabolite Profile of Epichloë sp. Mycelia from Festuca sinensis in Solid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative and cytotoxic effects of sodium selenite in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Selenite Promotes Osteoblast Differentiation via The WNT/ß-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Sodium Selenite Pentahydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of sodium selenite (B80905) pentahydrate, focusing on its mechanisms of action, relevant signaling pathways, and experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent. While many studies refer to "sodium selenite," it is often used interchangeably with its pentahydrate form in solution-based biological research.

Core Anticancer Mechanisms

Sodium selenite pentahydrate exhibits its anticancer effects through a multi-pronged approach, primarily centered on the induction of oxidative stress, apoptosis, and cell cycle arrest within cancer cells.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of sodium selenite's anticancer activity is the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[1][2] This pro-oxidative effect is particularly potent in cancer cells, which often have a compromised antioxidant defense system compared to normal cells. The resulting oxidative stress can lead to cellular damage and trigger programmed cell death pathways.

Apoptosis Induction

Sodium selenite is a potent inducer of apoptosis in various cancer cell lines.[1][3] This programmed cell death is initiated through multiple signaling cascades, most notably the mitochondrial-dependent (intrinsic) pathway. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, sodium selenite can cause cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that it can induce G0/G1 or G2/M phase arrest in different cancer cell types, thereby halting cell division.[4]

Key Signaling Pathways Modulated by Sodium Selenite

The anticancer effects of sodium selenite are mediated through the modulation of several critical signaling pathways involved in cell survival, proliferation, and death.

Mitochondrial Apoptosis Pathway

Sodium selenite triggers the intrinsic pathway of apoptosis by inducing mitochondrial stress. This leads to the release of pro-apoptotic factors from the mitochondria, activating a caspase cascade that culminates in cell death.

AKT/mTOR Signaling Pathway

Sodium selenite has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[5] Inhibition of this pathway contributes to the induction of cell cycle arrest and apoptosis.

JNK/β-catenin Signaling Pathway

Sodium selenite can activate the c-Jun N-terminal kinase 1 (JNK1) pathway, which in turn suppresses β-catenin signaling.[3][4] The Wnt/β-catenin pathway is crucial for carcinogenesis, and its inhibition by sodium selenite contributes to the suppression of tumor growth.

Quantitative In Vitro Efficacy

The cytotoxic effects of sodium selenite have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| PANC-1 | Pancreatic Cancer | 5.6 | 72 | [6] |

| Pan02 | Pancreatic Cancer | 4.6 | 72 | [6] |

| SW982 | Synovial Sarcoma | 13.4 | 48 | [7] |

| SW982 | Synovial Sarcoma | 9.3 | 72 | [7] |

| BT-549 | Breast Cancer | 29.54 | 48 | [8] |

| MDA-MB-231 | Breast Cancer | 50.04 | 48 | [8] |

| HepG2 | Liver Cancer | 51.97 | Not Specified | [9] |

| 786-O | Renal Cell Carcinoma | 5.15 | 24 | [10] |

| ACHN | Renal Cell Carcinoma | 17.27 | 24 | [10] |

| R2J (2D) | Glioblastoma | 3.4 | 24 | [11] |

| R2J (2D) | Glioblastoma | 2.6 | 72 | [11] |

| U251 | Glioblastoma | 5.44 | 24 | [11] |

| U251 | Glioblastoma | 3.50 | 72 | [11] |

| HeLa | Cervical Cancer | 6.23 | 12 | [12] |

| HeLa | Cervical Cancer | 5.70 | 24 | [12] |

| SiHa | Cervical Cancer | 17.50 | 12 | [12] |

| SiHa | Cervical Cancer | 13.23 | 24 | [12] |

In Vivo Antitumor Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of sodium selenite in inhibiting tumor growth.

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Nude Mice | Glioblastoma | 6.75 mg/kg/day, oral | Slower tumor growth (p=0.08) | [13][14] |

| Nude Mice | Renal Cell Carcinoma | 2 mg/kg, every other day for 2 weeks | Significant reduction in tumor volume and weight | [10] |

| Nude Mice | Intestinal Cancer | 4.0 ppm in diet for 12 or 24 weeks | Significantly inhibited intestinal tumor formation (p<0.01) | [3][4] |

| Nude Mice | Leukemia (Xenograft) | 1.5 mg/kg/day | Reduced tumor volume and weight | [15] |

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the anticancer properties of sodium selenite.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cells with sodium selenite for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with Propidium Iodide (PI) staining is used to analyze the cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with sodium selenite.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[16]

-

Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.[16]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Treat cells with sodium selenite, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant anticancer properties through the induction of ROS-mediated apoptosis and cell cycle arrest, and the modulation of key signaling pathways. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent. Future research should focus on elucidating the precise molecular targets, exploring combination therapies to enhance efficacy, and conducting well-designed clinical trials to translate these preclinical findings into patient benefits. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the promising anticancer activities of this compound.

References

- 1. Sodium Selenite Induces Autophagy and Apoptosis in Cervical Cancer Cells via Mitochondrial ROS-Activated AMPK/mTOR/FOXO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor inhibition by sodium selenite is associated with activation of c-Jun NH2-terminal kinase 1 and suppression of beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor inhibition by sodium selenite is associated with activation of c-Jun NH2-terminal kinase 1 and suppression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Antitumor Activity of Sodium Selenite Alone and in Combination with Gemcitabine in Pancreatic Cancer: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium selenite induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative Effect of Inorganic and Organic Selenium Compounds in Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. recentscientific.com [recentscientific.com]

- 10. Sodium selenite inhibits proliferation and metastasis through ROS‐mediated NF‐κB signaling in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Patient-Derived Metastatic Glioblastoma Cell Line: Characterisation and Response to Sodium Selenite Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Preclinical Evaluation of Sodium Selenite in Mice: Toxicological and Tumor Regression Studies after Striatum Implantation of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Evaluation of Sodium Selenite in Mice: Toxicological and Tumor Regression Studies after Striatum Implantation of Human Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium selenite alters microtubule assembly and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Selenite Pentahydrate: A Technical Guide for In Vitro Selenium Supplementation

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of sodium selenite (B80905) pentahydrate as a source of selenium for in vitro studies.

Sodium selenite pentahydrate (Na₂SeO₃·5H₂O) is a widely utilized inorganic selenium compound in biomedical research.[1][2][3] Its established role as an essential trace element and its dose-dependent cytotoxic and cytoprotective effects make it a valuable tool for in vitro investigations across various disciplines, including cancer biology, toxicology, and nutritional science. This guide provides a comprehensive overview of its application, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated cellular signaling pathways.

Chemical and Physical Properties

This compound is a colorless, crystalline solid that is highly soluble in water.[3] It serves as a readily bioavailable source of selenium (IV) for cell culture applications.[1]

| Property | Value |

| Molecular Formula | Na₂SeO₃·5H₂O |

| Molecular Weight | 263.01 g/mol [2] |

| Appearance | White crystalline powder[2][3] |

| Solubility | Soluble in water |

| Purity for Cell Culture | Typically ≥98% |

Cellular Effects and Mechanisms of Action

Sodium selenite exhibits a dual role in vitro, acting as an antioxidant at low concentrations and a pro-oxidant at higher concentrations. This dose-dependent activity is central to its application in research.

At physiological, low nanomolar concentrations, selenium is incorporated into selenoproteins, such as glutathione (B108866) peroxidases (GPx) and thioredoxin reductases (TrxR), which are critical components of the cellular antioxidant defense system.[4][5] Supplementation with sodium selenite can enhance the activity of these enzymes, protecting cells from oxidative damage.[4][6]

Conversely, at higher micromolar concentrations, sodium selenite can induce cytotoxicity and apoptosis in various cell types, particularly cancer cells.[7][8][9] This pro-oxidant effect is mediated by the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, leading to oxidative stress, DNA damage, and the activation of apoptotic pathways.[7][10][11]

Quantitative Data from In Vitro Studies

The following tables summarize the dose- and time-dependent effects of sodium selenite on different cell lines as reported in various studies.

Table 1: Cytotoxicity of Sodium Selenite in Cancer Cell Lines

| Cell Line | IC50 Value | Treatment Duration | Assay | Reference |

| Pancreatic Cancer (PANC-1) | 5.6 µM | 144 h | Cell Growth Inhibition | [12] |

| Pancreatic Cancer (Pan02) | 4.6 µM | 144 h | Cell Growth Inhibition | [12] |

| Fish Hepatoma (PLHC-1) | 237 µM | 24 h | IC50 | [10] |

| Human Prostate Cancer (LNCaP) | ~1.5 µM | 72 h | MTT Assay | [13] |

| Thyroid Cancer Cell Lines | Varies | 24-72h | Cell Viability | [8] |

| Human Glioblastoma (R2J-GS) | 20 µM | 24 h | Cell Death | [14] |

Table 2: Effects of Sodium Selenite on Apoptosis and Cell Cycle

| Cell Line | Concentration | Effect | Reference |

| Human Prostate Cancer (LNCaP) | ≥ 1.5 µM | Induction of apoptosis via superoxide generation | [7][11] |

| Murine B Lymphoma (A20) | ≥ 5 µM | G2-M phase arrest and apoptosis | [15] |

| Thyroid Cancer Cells | Dose-dependent | G0/G1 cell cycle arrest and apoptosis | [8] |

| Human Colon Cancer (HCT-116) | Dose-dependent | G2 phase accumulation and apoptosis | [9] |

| Human Bronchial Carcinoma (A549) | 50 µM | Increase in sub-G1 phase (apoptosis) | [16] |

Table 3: Antioxidant Effects of Sodium Selenite

| Cell System | Concentration | Effect | Reference |

| Human Thyroid Follicles | 10-100 nM | Increased GPx activity, diminished apoptosis induced by other agents | [17] |

| Mouse Preantral Follicles | 5-10 ng/ml | Improved in vitro development, decreased ROS, increased total antioxidant capacity | [6][18] |

| Coronary Artery Disease Patients (in vivo/ex vivo) | 200-500 µg daily | Increased GPx-1 activity in endothelial cells | [4] |

| Mouse Oocytes | Not specified | Increased mtDNA copy number, decreased ROS levels | [19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies. Below are protocols for key assays used to evaluate the effects of sodium selenite.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing sodium selenite or a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[20]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of sodium selenite for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[20]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with sodium selenite.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with sodium selenite's in vitro effects.

References

- 1. Sodium selenite, pentahydrate, GR 99%+ 26970-82-1 India [ottokemi.com]

- 2. 26970-82-1|Sodium selenite, pentahydrate, 99%| Ottokemi™ [ottokemi.com]

- 3. Page loading... [guidechem.com]

- 4. Selenium supplementation improves antioxidant capacity in vitro and in vivo in patients with coronary artery disease The SElenium Therapy in Coronary Artery disease Patients (SETCAP) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selenium in Cell Culture [sigmaaldrich.com]

- 6. Sodium selenite improves the in vitro follicular development by reducing the reactive oxygen species level and increasing the total antioxidant capacity and glutathione peroxide activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 9. Antiproliferative and cytotoxic effects of sodium selenite in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Sodium selenite-induced apoptosis in murine B-lymphoma cells is associated with inhibition of protein kinase C-delta, nuclear factor kappaB, and inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The solvent and treatment regimen of sodium selenite cause its effects to vary on the radiation response of human bronchial cells from tumour and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dose-related influence of sodium selenite on apoptosis in human thyroid follicles in vitro induced by iodine, EGF, TGF-beta, and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of different concentrations of sodium selenite on the in vitro maturation of preantral follicles in serum-free and serum supplemented media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Effects of Sodium Selenite on Mitochondrial DNA Copy Number and Reactive Oxygen Species Levels of In Vitro Matured Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Sodium Selenite Pentahydrate and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenite (B80905), an inorganic form of the essential trace element selenium, has garnered significant attention in preclinical cancer research for its pro-oxidant and apoptosis-inducing capabilities at supranutritional doses. Unlike organic selenium compounds, sodium selenite is readily reduced within cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This selective cytotoxicity towards cancer cells, which often exhibit a compromised antioxidant defense system, makes sodium selenite a compelling agent for therapeutic development. This guide provides a comprehensive overview of the early-stage research on sodium selenite-induced apoptosis, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used for its investigation.

Molecular Mechanisms of Sodium Selenite-Induced Apoptosis

Sodium selenite orchestrates apoptosis through a multi-faceted approach, primarily initiated by the intracellular generation of ROS. These ROS act as critical second messengers, triggering several downstream signaling cascades that converge on the activation of the apoptotic machinery.

ROS-Mediated Inhibition of NF-κB and AKT/mTOR Signaling

A primary mechanism involves the generation of ROS, such as superoxide (B77818) radicals, which leads to the inhibition of key pro-survival signaling pathways.[1][2]

-

NF-κB Pathway: Sodium selenite-induced ROS can inhibit the nuclear transcription factor-κB (NF-κB) signaling pathway.[1] This inhibition prevents the transcription of anti-apoptotic genes like B-cell lymphoma-2 (Bcl-2), cellular inhibitor of apoptosis 1 (cIAP-1), and X-linked inhibitor of apoptosis (XIAP).[1]

-

AKT/mTOR Pathway: Increased intracellular ROS levels have been shown to inhibit the AKT/mTOR signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition contributes significantly to the anti-cancer effects of sodium selenite.[2]

The Mitochondrial-Dependent (Intrinsic) Apoptotic Pathway

The accumulation of ROS, particularly superoxide in the mitochondria, is a central event in sodium selenite-induced apoptosis.[3][4]

-

Mitochondrial Dysfunction: ROS accumulation leads to a decrease in the mitochondrial membrane potential (MMP).[3][5]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[3]

-

Caspase Activation: In the cytosol, cytochrome c forms a complex with apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[1][3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1][3][6]

-

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Regulation of Bcl-2 Family Proteins

Sodium selenite treatment modulates the expression of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway.

-

Upregulation of Pro-apoptotic Proteins: The expression of pro-apoptotic proteins like Bax and Bak is increased.[1][6] Bax translocates to the mitochondria, further promoting the release of cytochrome c.

-

Downregulation of Anti-apoptotic Proteins: The expression of anti-apoptotic proteins such as Bcl-2 is significantly reduced, tipping the balance towards apoptosis.[6]

Signaling Pathway Diagrams

Caption: Mitochondrial pathway of apoptosis induced by sodium selenite.

Caption: Inhibition of pro-survival pathways by sodium selenite.

Quantitative Data Summary

The cytotoxic and apoptotic effects of sodium selenite are dose- and time-dependent. The half-maximal inhibitory concentration (IC50) varies across different cancer cell lines.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| SW982 | Human Synovial Sarcoma | 3 | 51.9 ± 5.9 | [6] |

| SW982 | Human Synovial Sarcoma | 6 | 37.3 ± 2.8 | [6] |

| SW982 | Human Synovial Sarcoma | 12 | 30.1 ± 1.3 | [6] |

| SW982 | Human Synovial Sarcoma | 24 | 26.8 ± 1.0 | [6] |

| SW982 | Human Synovial Sarcoma | 48 | 13.4 ± 0.4 | [6] |

| SW982 | Human Synovial Sarcoma | 72 | 9.3 ± 0.4 | [6] |

| PLHC-1 | Fish Hepatoma | 24 | 237 | [5][7] |

| SH-SY5Y | Neuroblastoma | 72 | 166 | [8] |

| R2J-GS | Glioblastoma Stem Cells | 24 | 107.9 ± 1.2 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments used to study the effects of sodium selenite.

Cell Viability Assay (MTT/CCK-8)

-

Objective: To determine the effect of sodium selenite on cell viability and calculate the IC50 value.

-

Principle: Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by metabolically active cells to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[10][11]

-

Treat the cells with various concentrations of sodium selenite (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 h).[6] Include untreated control wells.

-

After the incubation period, add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[10][11]

-

If using MTT, dissolve the formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[11]

-

Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50.

-

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

-

Methodology:

-

Seed cells in 6-well plates and treat with desired concentrations of sodium selenite for 24 hours.[2]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in a commercial kit (e.g., Annexin V-FITC/PI Apoptosis Detection Kit).

-

Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[2][9] Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of apoptosis-related proteins.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary and secondary antibodies.

-

Methodology:

-

Treat cells with sodium selenite, then lyse them in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved PARP, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: General experimental workflow for apoptosis studies.

Conclusion

Early-stage research consistently demonstrates that sodium selenite pentahydrate induces apoptosis in a variety of cancer cell lines. The primary mechanism is rooted in the induction of oxidative stress, which triggers the mitochondrial-dependent apoptotic pathway and inhibits critical cell survival signals like NF-κB and AKT/mTOR. The quantitative data highlight a potent, dose-dependent cytotoxic effect. The standardized protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of this compound. Future investigations should focus on elucidating the complete network of interacting pathways, evaluating in vivo efficacy and safety profiles, and exploring synergistic combinations with other anti-cancer agents to advance sodium selenite towards clinical application.

References

- 1. Sodium selenite induces apoptosis via ROS-mediated NF-κB signaling and activation of the Bax-caspase-9-caspase-3 axis in 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 3. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium selenite induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Evaluation of Sodium Selenite in Mice: Toxicological and Tumor Regression Studies after Striatum Implantation of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium Selenite Regulates the Proliferation and Apoptosis of Gastric Cancer Cells by Suppressing the Expression of LncRNA HOXB-AS1 - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Sodium Selenite Pentahydrate on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium selenite (B80905), an inorganic form of selenium, has garnered significant attention for its potent effects on cellular processes, primarily through the modulation of gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms elicited by sodium selenite pentahydrate, with a focus on its impact on key signaling pathways and downstream gene regulation. Summarized quantitative data, detailed experimental protocols, and visual representations of cellular signaling cascades are presented to offer a comprehensive resource for researchers in oncology, neuroscience, and antioxidant biology.

Introduction

Selenium is an essential trace element crucial for human health, playing a vital role in antioxidant defense, thyroid hormone metabolism, and immune function.[1][2] Its biological effects are primarily mediated through its incorporation into selenoproteins, which possess a wide range of enzymatic functions.[3] this compound, as a readily bioavailable source of selenium, has been extensively studied for its potential therapeutic applications, particularly in cancer.[4][5] This document elucidates the effects of sodium selenite on gene expression, providing a foundation for further investigation and drug development.

Effects on Gene Expression: A Quantitative Summary

Sodium selenite treatment instigates significant alterations in the expression of a multitude of genes involved in critical cellular processes, including apoptosis, antioxidant response, and cell cycle regulation. The following tables summarize the quantitative changes in gene expression observed in various studies.

Table 1: Modulation of Apoptosis-Related Gene Expression by Sodium Selenite

| Gene | Cell Line/Model | Treatment Conditions | Fold Change in Expression | Reference |

| Bcl-2 | Cultured cortical neurons | 0.1 µM sodium selenite | Down-regulation | [6] |

| Bax | Cultured cortical neurons | 0.1 µM sodium selenite | Up-regulation | [6] |

| p53 | Cultured cortical neurons | 0.1 µM sodium selenite | Up-regulation | [6] |

| c-fos | Cultured cortical neurons | 0.1 µM sodium selenite | Up-regulation | [6] |

| Bcl-2 | Human synovial sarcoma SW982 cells | 5, 10, 15 µM sodium selenite for 24h | Dose-dependent decrease | [7] |

| Bax | Human synovial sarcoma SW982 cells | 5, 10, 15 µM sodium selenite for 24h | Dose-dependent increase | [7] |

| Cleaved Caspase-3 | Human gastric cancer HGC-27 cells | Sodium selenite treatment | Up-regulation | [8] |

| Bad | Human gastric cancer HGC-27 cells | Sodium selenite treatment | Up-regulation | [8] |

| Bcl-2 | Human gastric cancer HGC-27 cells | Sodium selenite treatment | Down-regulation | [8] |

Table 2: Modulation of Selenoprotein and Antioxidant Gene Expression by Sodium Selenite

| Gene | Tissue/Cell Line | Treatment Conditions | Fold Change in Expression | Reference |

| Gpx1 | Mouse liver | Diet supplemented with sodium selenite | 5.5-fold up-regulation | [9] |

| Gpx4 | Mouse liver | Diet supplemented with sodium selenite | 1.4-fold up-regulation | [9] |

| Gpx1 | Mouse brain | 10.125 mg/kg sodium selenite | Significant increase | [10] |

| SEPP1 | Mouse brain | 4.5 mg/kg sodium selenite | Increased | [10] |

| SEPP1 | Mouse liver | 10.125 mg/kg sodium selenite | Significant increase | [10] |

| Gpx1 | 3T3-L1 pre-adipocytes | 48h exposure to sodium selenite | Dose-dependent increase | [11] |

Table 3: Effects on Other Key Genes and Proteins

| Gene/Protein | Cell Line/Model | Treatment Conditions | Effect | Reference |

| PDK1 | Lung cancer cells | Sodium selenite treatment | Decreased expression | [5] |

| NF-κB (p65) | Lung cancer cells | Sodium selenite treatment | Decreased phosphorylation | [5] |

| IκBα | Lung cancer cells | Sodium selenite treatment | Decreased phosphorylation | [5] |

| SBP1 | Gastric cancer cells (SGC7901, N87) | 48h sodium selenite treatment | Increased expression | [12] |

| Nrf2 | Gastric cancer cells (SGC7901, N87) | 48h sodium selenite treatment | Decreased levels | [12] |

| β-catenin | Gastric cancer cells (SGC7901, N87) | 48h sodium selenite treatment | Decreased levels | [12] |

| HOXB-AS1 (lncRNA) | Gastric cancer cells (HGC-27) | Sodium selenite stimulation | Down-regulation | [8] |

Key Signaling Pathways Modulated by Sodium Selenite

Sodium selenite exerts its influence on gene expression by modulating several key intracellular signaling pathways. These pathways are integral to cell survival, proliferation, and apoptosis.

The AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Studies have shown that sodium selenite can inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[13] This inhibition is often mediated by the generation of reactive oxygen species (ROS).[13]

The NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. In some cancer cells, sodium selenite has been shown to inhibit the activation of the NF-κB signaling pathway.[5] This leads to the downregulation of target genes such as PDK1, which is involved in energy metabolism, ultimately promoting apoptosis.[5]

Experimental Protocols

To facilitate the replication and extension of research in this area, detailed protocols for key experiments are provided below.

Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that allows for logarithmic growth during the experiment.[14]

-

Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.[14]

-

Sodium Selenite Preparation: Prepare a stock solution of this compound in sterile, deionized water or a suitable buffer. Further dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Treatment: Replace the existing medium with the medium containing the desired concentrations of sodium selenite.[14] Include a vehicle control (medium without sodium selenite).

-